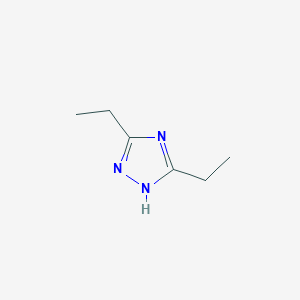

3,5-diethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3,5-diethyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diethyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGERGYDWQOPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573585 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-35-3 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-diethyl-1H-1,2,4-triazole chemical structure and properties

An In-Depth Technical Guide to 3,5-diethyl-1H-1,2,4-triazole: Structure, Properties, and Synthetic Strategies for a Privileged Scaffold

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties.[1][2] Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets.[3] Molecules incorporating the 1,2,4-triazole core have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4]

This guide focuses on a specific derivative, 3,5-diethyl-1H-1,2,4-triazole . While less documented than its methyl counterpart or more complex pharmaceutical derivatives, it serves as a fundamental building block. Understanding its core chemical structure, properties, and synthetic pathways is crucial for researchers and scientists aiming to leverage this scaffold in the design and development of novel therapeutic agents and functional materials.

Molecular Architecture and Identification

The definitive identity of a chemical compound is established through a combination of its structural representation and standardized identifiers.

1.1. Structure and Nomenclature

The molecule consists of a central 1,2,4-triazole ring with ethyl groups (–CH₂CH₃) attached to the carbon atoms at positions 3 and 5.[5] The "1H" designation indicates that the tautomeric hydrogen atom resides on the nitrogen at position 1, which is in dynamic equilibrium with the 4H-tautomer.[6] The 1H tautomer is generally considered the more stable form.[7]

1.2. Computational Descriptors

For cheminformatics and computational modeling, the following descriptors provide an unambiguous representation of the molecule's topology and composition:

-

Molecular Formula: C₆H₁₁N₃[5]

-

InChI: InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9)[5][9]

-

InChIKey: UGERGYDWQOPISO-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a molecule govern its behavior in chemical reactions, its formulation characteristics, and its identification.

2.1. Physicochemical Properties

While extensive experimental data for 3,5-diethyl-1H-1,2,4-triazole is not widely published, its key computed properties provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | PubChem[5] |

| Monoisotopic Mass | 125.0953 Da | PubChem[9] |

| Molecular Formula | C₆H₁₁N₃ | PubChem[5] |

| XLogP3 (Predicted) | 1.7 | PubChemLite[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

The presence of a hydrogen bond donor (the N-H proton) and multiple nitrogen acceptors suggests potential solubility in polar protic solvents, while the ethyl groups contribute lipophilic character.

2.2. Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.[7][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton. The two equivalent ethyl groups would present as a quartet for the methylene protons (–CH₂) adjacent to the triazole ring and a triplet for the terminal methyl protons (–CH₃).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and a signal for the C3 and C5 carbons of the triazole ring, which are equivalent due to symmetry.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3100-3300 cm⁻¹ corresponding to N-H stretching, peaks in the 2800-3000 cm⁻¹ region for aliphatic C-H stretching, and characteristic C=N and C-N stretching frequencies for the triazole ring in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 125. Subsequent fragmentation patterns would likely involve the loss of ethyl groups or other ring fragments.

Synthesis of 3,5-disubstituted-1,2,4-triazoles

Several robust methods exist for the synthesis of the 1,2,4-triazole core.[12][13] For symmetrically substituted derivatives like 3,5-diethyl-1H-1,2,4-triazole, a common and efficient approach involves the reaction of a nitrile with hydrazine. This method provides a direct route to the desired heterocycle.

3.1. Representative Synthetic Protocol: From Propionitrile and Hydrazine

This protocol describes a plausible and well-established method for synthesizing symmetrical 3,5-dialkyl-1,2,4-triazoles.

Causality Behind Experimental Design:

-

Reagents: Propionitrile serves as the source for the ethyl group and one of the ring carbons. Hydrazine provides the three nitrogen atoms and the second ring carbon backbone.

-

Catalyst: A sulfur catalyst (elemental sulfur or H₂S) is typically used to facilitate the initial reaction between the nitrile and hydrazine to form an intermediate that subsequently cyclizes.

-

Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol can be used to achieve the necessary reaction temperatures for cyclization.

-

Temperature: Elevated temperatures are required to drive the condensation and cyclization reactions to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add propionitrile (2 equivalents) and elemental sulfur (0.1 equivalents).

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the stirred mixture under a nitrogen atmosphere. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,5-diethyl-1H-1,2,4-triazole.

3.2. Synthetic Workflow Diagram

Caption: Synthetic workflow for 3,5-diethyl-1H-1,2,4-triazole.

Applications in Research and Drug Development

The true value of 3,5-diethyl-1H-1,2,4-triazole lies in its potential as a molecular scaffold. The triazole ring is not merely a passive linker but an active pharmacophore. Its derivatives are prominent in numerous therapeutic areas.[3][4]

4.1. Foundation for Antifungal Agents

The most notable application of the 1,2,4-triazole scaffold is in the development of antifungal drugs like fluconazole and itraconazole.[2] These agents function by potently inhibiting a crucial fungal enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[4] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its function and halting ergosterol production. This disruption of membrane integrity leads to fungal cell death.

4.2. Mechanism of Action: Triazole Antifungals

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

4.3. Broader Therapeutic Potential

Beyond antifungals, the 1,2,4-triazole nucleus is integral to drugs with diverse activities:

-

Anticancer: Derivatives have shown promise as anticancer agents by targeting various pathways.[3]

-

Antibacterial: Certain triazole-based compounds exhibit significant antibacterial activity.[4]

-

Antiviral: The scaffold is present in antiviral medications.[1]

3,5-diethyl-1H-1,2,4-triazole provides a synthetically accessible starting point. The N-H proton can be readily deprotonated and reacted with various electrophiles, allowing for the introduction of diverse functional groups at the N1, N2, or N4 positions to explore a vast chemical space for drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 3,5-diethyl-1H-1,2,4-triazole is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3,5-diethyl-1H-1,2,4-triazole, while a simple molecule, embodies the potential of the 1,2,4-triazole scaffold. Its straightforward structure, predictable reactivity, and accessible synthesis make it a valuable building block for chemists. As researchers continue to explore the chemical space around this privileged core, an in-depth understanding of fundamental derivatives like 3,5-diethyl-1H-1,2,4-triazole remains essential for driving innovation in drug development and materials science.

References

-

The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,5-diethyl-1H-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]

-

3,5-diethyl-1h-1,2,4-triazole. PubChemLite. [Link]

-

The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. Autech Industry Co.,Limited. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central, National Institutes of Health. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Sci-Hub. [Link]

-

The Chemistry of 1,2,4-Triazoles. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-diethyl-1H-1,2,4-triazole | C6H11N3 | CID 15520387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. ijsr.net [ijsr.net]

- 8. 7343-35-3 | 3,5-Diethyl-1H-1,2,4-triazole - AiFChem [aifchem.com]

- 9. PubChemLite - 3,5-diethyl-1h-1,2,4-triazole (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 10. nbinno.com [nbinno.com]

- 11. Sci-Hub. Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives / Journal of Molecular Structure, 2018 [sci-hub.box]

- 12. scispace.com [scispace.com]

- 13. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

Synthesis and characterization of 3,5-diethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-diethyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of a key derivative, 3,5-diethyl-1H-1,2,4-triazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify methodological choices, and provide a self-validating framework for its successful preparation and analysis. We present a detailed, optimized protocol based on the classical Pellizzari reaction, thorough characterization methodologies including NMR, IR, and MS, and critical safety considerations for handling hazardous reagents. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.

The Strategic Importance of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a cornerstone of modern pharmacology. Its unique electronic structure allows it to act as a stable, hydrogen-bond donor and acceptor, and a rigid scaffold for presenting diverse functional groups. These properties have led to the development of numerous successful drugs with antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][5][6] The symmetrical 3,5-disubstituted pattern, as seen in 3,5-diethyl-1H-1,2,4-triazole, offers a robust and stable core that is a valuable starting point for further functionalization in discovery chemistry programs.[7]

A Curated Approach to Synthesis: The Pellizzari Reaction

Several classical methods exist for the construction of the 1,2,4-triazole ring, including the Einhorn-Brunner and Pinner reactions.[8][9][10] However, for a symmetrical 3,5-disubstituted target such as 3,5-diethyl-1H-1,2,4-triazole, the most direct and efficient route is the Pellizzari reaction.[1][2]

Causality Behind the Choice: The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide.[2][11] For our target, this translates to the reaction between propionamide and propionyl hydrazide. This choice is deliberate:

-

Symmetry: Using reactants with identical acyl groups (propionyl) eliminates the possibility of forming isomeric side-products, a common challenge in unsymmetrical Pellizzari reactions.[12] This simplifies purification and improves the overall yield of the desired product.

-

Atom Economy: The reaction is a condensation-cyclization where two molecules of water are the only byproducts, aligning with principles of green chemistry.

-

Directness: It constructs the desired scaffold in a single, robust step from readily prepared starting materials.

While the traditional Pellizzari reaction requires high temperatures, modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[1][2][13] The protocol detailed below follows the classical thermal approach for accessibility in standard laboratory settings.

Synthesis of 3,5-diethyl-1H-1,2,4-triazole: A Validated Protocol

The synthesis is best approached in two stages: the preparation of the key propionyl hydrazide intermediate, followed by the main Pellizzari condensation.

Workflow for Synthesis and Characterization

Caption: Overall workflow from starting materials to the final, characterized product.

Protocol Part A: Synthesis of Propionyl Hydrazide

-

Materials:

-

Ethyl propionate (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.2 eq)

-

Ethanol (anhydrous)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Combine ethyl propionate (1.0 eq) and an equal volume of ethanol in a round-bottom flask.

-

While stirring, slowly add hydrazine hydrate (1.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or used directly in the next step if purity is sufficient.

-

Protocol Part B: Synthesis of 3,5-diethyl-1H-1,2,4-triazole

-

Materials:

-

Propionyl hydrazide (from Part A, 1.0 eq)

-

Propionamide (1.0 eq)

-

-

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

High-temperature oil bath or heating mantle.

-

-

Procedure:

-

In a dry flask, combine equimolar amounts of propionyl hydrazide and propionamide.[12]

-

Begin stirring and flush the system with an inert nitrogen atmosphere.

-

Heat the reaction mixture to 220-240°C. The mixture will melt and begin to evolve water vapor.[1]

-

Maintain this temperature for 3-5 hours with constant stirring. The reaction progress can be monitored by TLC (a high-boiling point eluent system may be required).

-

After the reaction is complete, allow the mixture to cool to room temperature, upon which it should solidify.[1]

-

Triturate the crude solid with cold ethanol to remove unreacted starting materials and impurities.

-

Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 3,5-diethyl-1H-1,2,4-triazole as a white crystalline solid.

-

Critical Safety Considerations: Handling Hydrazine

Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance that requires strict handling protocols.[14][15][16][17]

-

Engineering Controls: All manipulations involving hydrazine or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[14][15]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, and nitrile gloves at all times.[14][15]

-

Spill & Waste: Have a spill kit ready. All hydrazine-containing waste is considered hazardous and must be collected in a designated, properly labeled waste container for disposal according to institutional guidelines.[14][17]

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][18] In case of inhalation, move to fresh air and seek immediate medical attention.[17]

Comprehensive Characterization

Confirming the identity and purity of the synthesized 3,5-diethyl-1H-1,2,4-triazole is a critical, self-validating step. The following data are predicted based on established principles of spectroscopy for this class of compounds.[19][20]

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol [21] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, N-H), ~2.75 (q, J = 7.6 Hz, 4H, 2 x -CH₂-), ~1.20 (t, J = 7.6 Hz, 6H, 2 x -CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~160.0 (C3/C5), ~20.0 (-CH₂-), ~11.0 (-CH₃) |

| IR (ATR) | ~3150-3000 cm⁻¹ (N-H stretch), ~2970, 2940, 2880 cm⁻¹ (C-H sp³ stretch), ~1560 cm⁻¹ (C=N stretch), ~1460 cm⁻¹ (C-H bend) |

| Mass Spec (ESI+) | m/z 126.1026 [M+H]⁺, 148.0845 [M+Na]⁺[22] |

In-Depth Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the symmetrical diethyl structure. The broad singlet far downfield (~13.5 ppm) is characteristic of the acidic N-H proton of the triazole ring. The ethyl groups are identified by the quartet signal for the methylene protons (-CH₂-) adjacent to the methyl group and the triplet for the terminal methyl protons (-CH₃-). The integration of these signals (1:4:6) confirms the proton count.

-

¹³C NMR Spectroscopy: The carbon spectrum is simple due to the molecule's symmetry. A single signal in the aromatic region (~160.0 ppm) corresponds to the two equivalent carbons (C3 and C5) of the triazole ring. The two upfield signals represent the methylene and methyl carbons of the two equivalent ethyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band above 3000 cm⁻¹ is indicative of the N-H stretching vibration.[23][24] Sharp peaks in the 2800-3000 cm⁻¹ region correspond to the C-H stretching of the ethyl groups. A strong band around 1560 cm⁻¹ is characteristic of the C=N stretching within the aromatic triazole ring.[19]

-

Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) should show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 126.1026, confirming the molecular weight.[22] The fragmentation pattern would likely involve the loss of ethylene (C₂H₄) or ethyl radicals from the parent ion.

Pellizzari Reaction Mechanism

Understanding the mechanism provides insight into the reaction's progression and potential pitfalls.

Caption: Simplified mechanism of the Pellizzari reaction.[2]

The reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[2][12] This is followed by a series of cyclization and dehydration steps, driven by the high temperature, to form the stable aromatic 1,2,4-triazole ring.[2]

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 3,5-diethyl-1H-1,2,4-triazole. By detailing not only the "how" but also the "why" of the experimental choices, from the selection of the Pellizzari reaction to the interpretation of spectroscopic data, we offer a protocol that is both reliable and educational. The described methodology, coupled with stringent safety precautions, ensures the successful and safe preparation of this versatile chemical building block. As the demand for novel therapeutics and materials continues to grow, the fundamental chemistry of scaffolds like 1,2,4-triazoles remains critically important, and mastery of their synthesis is a key skill for any research and development scientist.

References

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Wikipedia. Pellizzari reaction. [Link]

-

Wikipedia. Einhorn–Brunner reaction. [Link]

-

Environmental Health & Safety, The University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

-

SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. [Link]

-

New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. [Link]

-

ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

RSC Publishing. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. [Link]

-

Jordan Journal of Chemistry. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. [Link]

-

PubChem. 3,5-diethyl-1H-1,2,4-triazole. [Link]

-

National Center for Biotechnology Information. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]

- Google Patents. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles.

-

Wikipedia. Pinner triazine synthesis. [Link]

-

Semantic Scholar. Synthesis and Screening of New[1][2][25]Oxadiazole,[1][2][11]Triazole, and[1][2][11]Triazolo. [Link]

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

PubChemLite. 3,5-diethyl-1h-1,2,4-triazole. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

Journal of Physics: Conference Series. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

-

RSC Education. Making triazoles, the green way. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. nj.gov [nj.gov]

- 19. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. 3,5-diethyl-1H-1,2,4-triazole | C6H11N3 | CID 15520387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. PubChemLite - 3,5-diethyl-1h-1,2,4-triazole (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 23. researchgate.net [researchgate.net]

- 24. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Situating 3,5-diethyl-1H-1,2,4-triazole in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-diethyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone of heterocyclic chemistry, representing a privileged structure in medicinal chemistry and materials science.[1] These five-membered aromatic rings, containing three nitrogen atoms, exhibit a unique combination of stability, hydrogen bonding capability, and dipole character that makes them highly effective pharmacophores.[1] Their derivatives are integral to a wide array of clinically significant drugs, particularly antifungals like fluconazole and itraconazole, as well as compounds with antiviral, anticancer, and anticonvulsant properties.[1][2][3]

This guide focuses specifically on 3,5-diethyl-1H-1,2,4-triazole (CAS No. 7343-35-3).[4] As a symmetrically substituted derivative, its properties are dictated by the interplay between the aromatic triazole core and the flanking ethyl groups. Understanding its fundamental physical and chemical characteristics is paramount for researchers aiming to utilize it as a building block for novel pharmaceuticals, a ligand in coordination chemistry, or a functional component in advanced materials. This document provides a comprehensive overview of its properties, synthesis, characterization, and safety considerations, grounded in established chemical principles and supported by authoritative data.

Part 1: Core Physicochemical Properties

The intrinsic properties of a molecule govern its behavior in both chemical reactions and biological systems. The data for 3,5-diethyl-1H-1,2,4-triazole, summarized below, provides the foundational knowledge for its application.

Physical Data Summary

The physical properties of 3,5-diethyl-1H-1,2,4-triazole are compiled from computational and experimental sources. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | PubChem[4][5] |

| Molecular Weight | 125.17 g/mol | PubChem[4] |

| IUPAC Name | 3,5-diethyl-1H-1,2,4-triazole | PubChem[4] |

| CAS Number | 7343-35-3 | PubChem[4] |

| Appearance | Typically a white crystalline solid (Inferred from parent compound) | General Knowledge |

| Melting Point | Data not readily available in public databases. | |

| Boiling Point | Data not readily available in public databases. | |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol.[6] | Inferred from parent 1,2,4-triazole[6] |

| pKa (Acidic NH) | ~10 (Estimated based on parent 1,2,4-triazole's pKa of 10.26) | Based on 1H-1,2,4-triazole data[6] |

| pKa (Protonated) | ~2.5 (Estimated based on parent 1,2,4-triazole's pKa of 2.19) | Based on 1H-1,2,4-triazole data[6] |

Structural and Electronic Characteristics

The 1,2,4-triazole ring is an aromatic system with 6π electrons delocalized across the five sp²-hybridized atoms.[6] This aromaticity confers significant thermodynamic stability. The molecule exists in two primary tautomeric forms, 1H- and 4H-1,2,4-triazole, which can interconvert rapidly, although the 1H tautomer is generally more stable.[6]

The electronegative nitrogen atoms create a π-deficient system, making the carbon atoms (C3 and C5) electron-poor and thus susceptible to nucleophilic attack under certain conditions.[6] Conversely, the nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic, making them the primary sites for electrophilic attack, such as alkylation and acylation.[6] The N-H proton is weakly acidic, allowing for deprotonation with a suitable base to form the triazolate anion, a potent nucleophile.[6]

Part 2: Synthesis and Reactivity

The construction and functionalization of the 3,5-diethyl-1H-1,2,4-triazole core are governed by well-established principles of heterocyclic chemistry.

Synthetic Pathway: Pellizzari-type Synthesis

One of the most reliable methods for synthesizing 3,5-disubstituted-1,2,4-triazoles is the Pellizzari synthesis, which involves the condensation and subsequent cyclization of an acid hydrazide with an appropriate nitrogen-containing reactant. A plausible route to 3,5-diethyl-1H-1,2,4-triazole involves the reaction of propionohydrazide with ethyl propionimidate.

Caption: Pellizzari-type synthesis of 3,5-diethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol (Representative)

Objective: To synthesize 3,5-diethyl-1H-1,2,4-triazole.

Methodology: This protocol is a representative adaptation of established methods for forming 3,5-disubstituted-1,2,4-triazoles.[7]

-

Step 1: Formation of Acylamidrazone Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propionohydrazide (1.0 eq) in anhydrous ethanol.

-

Add a solution of ethyl propionimidate hydrochloride (1.0 eq) to the flask.

-

Add a base such as sodium ethoxide (1.1 eq) portion-wise while stirring to neutralize the hydrochloride and facilitate the condensation.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization to form the Triazole Ring:

-

After the initial condensation is complete, increase the temperature of the reaction mixture to promote the intramolecular cyclization and elimination of water. This is often achieved by distilling off the ethanol and heating the residue at a higher temperature (e.g., 150-170 °C) for 2-4 hours.

-

-

Step 3: Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the residue in water and neutralize with a dilute acid (e.g., acetic acid).

-

Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Chemical Reactivity

The reactivity of 3,5-diethyl-1H-1,2,4-triazole is centered on the triazole ring's nitrogen atoms.

-

N-Alkylation/N-Acylation: The most common reaction is electrophilic substitution at the ring nitrogen atoms.[6] Deprotonation with a base (e.g., NaH, K₂CO₃) generates the triazolate anion, which readily reacts with alkyl halides or acyl chlorides to yield N1- or N4-substituted derivatives. The regioselectivity of this reaction can be influenced by the nature of the electrophile and the reaction conditions.

-

Coordination Chemistry: The lone pairs on the nitrogen atoms make 1,2,4-triazole derivatives excellent ligands for metal ions. 3,5-diethyl-1H-1,2,4-triazole can act as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.[8]

Part 3: Analytical Characterization

Unambiguous identification of 3,5-diethyl-1H-1,2,4-triazole requires a combination of modern spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - -CH₂- (Ethyl): A quartet signal around 2.7-3.0 ppm. - -CH₃ (Ethyl): A triplet signal around 1.2-1.4 ppm. - N-H: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[9] |

| ¹³C NMR | - C3 & C5 (Triazole Ring): Signals in the aromatic region, typically >150 ppm. - -CH₂- (Ethyl): A signal around 20-25 ppm. - -CH₃ (Ethyl): A signal around 10-15 ppm.[9] |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. - C-H Stretch (Aliphatic): Sharp bands between 2850-3000 cm⁻¹. - C=N Stretch: Strong absorption around 1550-1600 cm⁻¹. - C-N Stretch: Bands in the 1200-1400 cm⁻¹ region.[10] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 125 corresponding to the molecular formula C₆H₁₁N₃. - [M+H]⁺: A prominent peak at m/z = 126 in ESI+ mode.[5] - Fragmentation: Characteristic loss of ethyl (C₂H₅) or ethylene (C₂H₄) fragments. |

Part 4: Toxicology and Safety Profile

Understanding the toxicological profile is crucial for safe handling and for assessing the potential biological impact of any new derivative.

GHS Hazard Classification

According to PubChem's consolidated data, 3,5-diethyl-1H-1,2,4-triazole is associated with the following GHS hazard statements[4]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Safety Precautions

Given its hazard profile, handling of 3,5-diethyl-1H-1,2,4-triazole requires standard laboratory precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If ingested or inhaled, seek immediate medical attention.

The parent compound, 1,2,4-triazole, is of moderate acute oral toxicity in rats (LD50 ≈ 1650 mg/kg) and can be neurotoxic at very high doses.[11][12] While direct data for the diethyl derivative is limited, a similar profile of moderate toxicity should be assumed.

Conclusion

3,5-diethyl-1H-1,2,4-triazole is a valuable heterocyclic building block with a well-defined set of physicochemical properties. Its stable aromatic core, coupled with the reactive nitrogen centers, provides a versatile platform for synthetic modification. The ethyl substituents modulate its solubility and steric profile, offering a distinct advantage over the simpler dimethyl or diphenyl analogues in certain applications. A thorough understanding of its synthesis, reactivity, and analytical signatures, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in creating next-generation molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15520387, 3,5-diethyl-1H-1,2,4-triazole. PubChem. Retrieved from [Link].

-

Penieres-Carrillo, G., et al. (n.d.). The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Structure and Properties of 3,5-Dimethyl-1H-1,2,4-triazole. PharmaChem. Retrieved from [Link].

- Al-Ghorbani, M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

-

FAO/WHO. (2007). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. inchem.org. Retrieved from [Link].

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

-

Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link].

-

US EPA. (2009). Robust Summaries & Test Plan: 1H-1,2,4-triazole. US Environmental Protection Agency. Retrieved from [Link].

- Dong, Y. -B., et al. (2005). Rational Design and Construction of 2D and 3D Metal−Organic Frameworks from 1,2,4-Triazole and 3,5-Diethyl-1,2,4-triazole. Crystal Growth & Design.

-

PubChemLite. (n.d.). 3,5-diethyl-1h-1,2,4-triazole. PubChemLite. Retrieved from [Link].

- Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules.

- Wujec, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules.

- ISRES. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16260, 3,5-Diphenyl-1H-1,2,4-triazole. PubChem. Retrieved from [Link].

-

Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. Retrieved from [Link].

- Karpenko, Y., et al. (2022). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. ScienceRise: Pharmaceutical Science.

-

RIVM. (2015). Advice on toxicological evaluation of 1,2,4-triazole. National Institute for Public Health and the Environment. Retrieved from [Link].

-

American Chemical Society. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Retrieved from [Link].

-

Alam, M. M., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link].

- Cheng, Y. R. (2014).

- Fizer, O., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. 24th International Electronic Conference on Synthetic Organic Chemistry.

- Gotsulya, A. S., et al. (2020). Reaction of 3-amino-5-methylthio-1,2,4-triazoles with cinnamaldehyde.

- Khan, I., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-diethyl-1H-1,2,4-triazole | C6H11N3 | CID 15520387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,5-diethyl-1h-1,2,4-triazole (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. ijsr.net [ijsr.net]

- 11. fao.org [fao.org]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

3,5-diethyl-1H-1,2,4-triazole CAS number 7343-35-3

An In-depth Technical Guide to 3,5-diethyl-1H-1,2,4-triazole (CAS 7343-35-3)

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and versatile coordination chemistry. This guide focuses on a specific, yet important, derivative: 3,5-diethyl-1H-1,2,4-triazole. While not as extensively documented as some other triazoles, its structural features present a compelling case for its exploration in drug design and as a functional ligand. This document synthesizes the available information and provides a predictive framework based on the well-established chemistry of the 1,2,4-triazole class to offer researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into its fundamental properties, plausible synthetic routes, and potential applications, grounding our discussion in the principles of synthetic and medicinal chemistry.

Part 1: Core Chemical Identity and Properties

Nomenclature and Structural Elucidation

3,5-diethyl-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The core 1,2,4-triazole ring is substituted with ethyl groups at the 3 and 5 positions. The "1H" designation indicates that the tautomeric form with the proton on the N1 nitrogen is the most prevalent, a common feature for many symmetrically substituted 1,2,4-triazoles.

Table 1: Chemical Identity and Predicted Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 7343-35-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₆H₁₁N₃ | Santa Cruz Biotechnology |

| Molecular Weight | 125.17 g/mol | Santa Cruz Biotechnology |

| IUPAC Name | 3,5-diethyl-1H-1,2,4-triazole | N/A |

| Predicted LogP | 0.89 | ChemAxon |

| Predicted pKa | 3.5 (acidic), 10.5 (basic) | ChemAxon |

| Predicted Solubility | Moderately soluble in water and polar organic solvents | N/A |

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry. Its key attributes include:

-

Metabolic Stability: The aromatic nature of the triazole ring makes it resistant to oxidative metabolism.

-

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing solubility and binding affinity.

-

Bioisosterism: The triazole ring is often used as a bioisostere for amide or ester groups, offering improved pharmacokinetic profiles.

These features have led to the incorporation of the 1,2,4-triazole moiety into numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin. The diethyl substitution pattern of the topic compound offers a specific lipophilic character that can be exploited in drug design to modulate target engagement and membrane permeability.

Part 2: Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 3,5-diethyl-1H-1,2,4-triazole is not abundant, its structure lends itself to well-established synthetic methodologies for 3,5-disubstituted-1,2,4-triazoles. The most logical and widely applicable approach involves the condensation of a carboxylic acid derivative with an amidrazone or a related nitrogen-rich precursor.

Proposed Synthetic Workflow: The Pellizzari Reaction Analogue

A robust method for constructing the 3,5-disubstituted-1,2,4-triazole ring is an adaptation of the Pellizzari reaction, which involves the reaction of an amidrazone with a carboxylic acid or its derivative. For 3,5-diethyl-1H-1,2,4-triazole, a plausible route starts from propionitrile.

Caption: Proposed synthetic workflow for 3,5-diethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive model based on established methodologies for analogous compounds.

Step 1: Synthesis of Propionylhydrazine

-

To a stirred solution of hydrazine hydrate (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield propionylhydrazine.

Step 2: Synthesis of 3,5-diethyl-1H-1,2,4-triazole

-

In a round-bottom flask, combine propionylhydrazine (1.0 eq) and propionic anhydride (1.2 eq).

-

Heat the mixture to 150-160 °C and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3,5-diethyl-1H-1,2,4-triazole.

Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring by TLC and the final purification by column chromatography, which allows for the isolation and characterization of the target compound, confirming the success of the reaction.

Part 3: Spectroscopic and Analytical Characterization (Predictive)

The structural features of 3,5-diethyl-1H-1,2,4-triazole would give rise to a distinct spectroscopic signature. The following are predicted data based on the compound's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | δ (ppm): ~1.3 (t, 6H, 2 x -CH₂CH₃), ~2.8 (q, 4H, 2 x -CH₂CH₃), ~13-14 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~11 (-CH₂CH₃), ~25 (-CH₂CH₃), ~160 (C3 and C5 of triazole ring) |

| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~2980-2850 (C-H stretch), ~1600 (C=N stretch) |

| Mass Spec (EI) | m/z: 125 (M⁺), fragments corresponding to loss of ethyl and methyl groups. |

Analytical Workflow for Quality Control

A standard workflow for confirming the identity and purity of a synthesized batch of 3,5-diethyl-1H-1,2,4-triazole would involve a multi-pronged analytical approach.

Caption: Analytical workflow for quality control of 3,5-diethyl-1H-1,2,4-triazole.

Part 4: Applications in Drug Discovery and Materials Science

The unique combination of a metabolically stable, polar core with lipophilic diethyl substituents makes 3,5-diethyl-1H-1,2,4-triazole an intriguing building block for various applications.

As a Scaffold in Medicinal Chemistry

-

Kinase Inhibitors: The triazole ring can serve as a hinge-binding motif in kinase inhibitors. The diethyl groups can be directed towards hydrophobic pockets within the ATP-binding site.

-

Antimicrobial Agents: The well-documented antifungal activity of triazoles (e.g., fluconazole) suggests that novel derivatives like this compound could be explored for new antimicrobial therapies. The ethyl groups can enhance membrane permeability, potentially leading to improved efficacy.

-

CNS-active Agents: The balance of polarity and lipophilicity may allow this scaffold to be optimized for blood-brain barrier penetration, making it a candidate for developing agents targeting central nervous system disorders.

In Coordination Chemistry and Materials Science

-

Ligand for Metal Complexes: The nitrogen atoms of the triazole ring are excellent coordinating agents for a variety of transition metals. The resulting metal-organic frameworks (MOFs) or discrete complexes could have applications in catalysis, gas storage, or as luminescent materials. The ethyl groups can influence the steric environment around the metal center, tuning the reactivity and properties of the complex.

Part 5: Conclusion

3,5-diethyl-1H-1,2,4-triazole, while not a widely commercialized compound, represents a valuable yet underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its structure embodies the desirable properties of the 1,2,4-triazole class. This guide provides a foundational understanding and a predictive framework to encourage further investigation into its potential in drug discovery, coordination chemistry, and materials science. The logical next steps for the research community would be the execution of the proposed synthesis, thorough characterization, and exploration in biological and material-based assays.

References

Spectroscopic Data for 3,5-diethyl-1H-1,2,4-triazole: An In-depth Technical Guide

Introduction

3,5-diethyl-1H-1,2,4-triazole is a heterocyclic organic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with ethyl groups at the 3 and 5 positions. The 1,2,4-triazole core is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the spectroscopic data for 3,5-diethyl-1H-1,2,4-triazole, offering insights for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established spectroscopic principles and data from analogous compounds to present a robust, predicted spectroscopic profile.

Molecular Structure and Tautomerism

The structure of 3,5-diethyl-1H-1,2,4-triazole is characterized by a planar aromatic ring. A key feature of 1H-1,2,4-triazoles is the existence of tautomers, where the proton on the nitrogen atom can migrate. For symmetrically substituted triazoles like the 3,5-diethyl derivative, the 1H- and 2H- tautomers are degenerate, meaning they are chemically equivalent and indistinguishable. The 4H-tautomer is also a possibility. The predominant tautomeric form can be influenced by the solvent and solid-state packing effects.

Caption: Molecular structure of 3,5-diethyl-1H-1,2,4-triazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the chemical shift (δ), measured in parts per million (ppm). The chemical shift is highly sensitive to the electronic environment of the proton, providing valuable information about its neighboring atoms and functional groups.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-diethyl-1H-1,2,4-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment involves a 400 or 500 MHz spectrometer.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 12.0 - 14.0 | Broad Singlet | - | 1H |

| -CH₂- (Ethyl) | ~ 2.8 | Quartet | ~ 7.5 | 4H |

| -CH₃ (Ethyl) | ~ 1.3 | Triplet | ~ 7.5 | 6H |

Interpretation of the Predicted ¹H NMR Spectrum

-

N-H Proton (δ 12.0 - 14.0): The proton attached to the nitrogen of the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electronegativity of the nitrogen atoms. Its signal will likely be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Methylene Protons (-CH₂-) (δ ~ 2.8): The methylene protons of the ethyl groups are adjacent to the triazole ring. The electron-withdrawing nature of the heterocyclic ring will cause a downfield shift compared to a typical alkyl chain. These protons will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃) (δ ~ 1.3): The methyl protons of the ethyl groups are further from the electron-withdrawing ring and will therefore resonate at a more upfield position. Their signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C isotope has a nuclear spin, and its behavior in a magnetic field is analogous to that of protons. However, since ¹³C has a low natural abundance (~1.1%), the signals are much weaker, and typically proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR, but tuned to the ¹³C frequency.

-

Acquisition: A proton-decoupled pulse sequence is typically used, which results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the data is processed using a Fourier transform.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 & C5 (Triazole Ring) | ~ 160 - 165 |

| -CH₂- (Ethyl) | ~ 25 - 30 |

| -CH₃ (Ethyl) | ~ 12 - 15 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Triazole Ring Carbons (C3 & C5) (δ ~ 160 - 165): The two carbon atoms within the triazole ring are in a highly deshielded environment due to being part of an aromatic system and bonded to electronegative nitrogen atoms. They are expected to resonate at a significantly downfield chemical shift. Due to the symmetry of the molecule, these two carbons are chemically equivalent and should produce a single signal.

-

Methylene Carbons (-CH₂-) (δ ~ 25 - 30): The methylene carbons of the ethyl groups are directly attached to the triazole ring and will be shifted downfield from a typical alkane carbon.

-

Methyl Carbons (-CH₃) (δ ~ 12 - 15): The terminal methyl carbons of the ethyl groups are in a more shielded environment and will appear at a higher field (lower ppm value).

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule.[1][2] Different types of chemical bonds vibrate at specific, characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position of these absorption bands can be used to identify the functional groups present in a molecule.[2]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: General experimental workflow for spectroscopic analysis.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Ring) | 1600 - 1650 | Medium |

| N=N Stretch (Ring) | 1500 - 1550 | Medium to Weak |

| C-N Stretch (Ring) | 1250 - 1350 | Medium |

| C-H Bend (Alkyl) | 1375 - 1470 | Medium |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

C-H Stretch (sp³) (2850 - 3000 cm⁻¹): These strong absorptions are due to the stretching vibrations of the C-H bonds in the ethyl groups.

-

Ring Vibrations (C=N and N=N) (1500 - 1650 cm⁻¹): The stretching vibrations of the double bonds within the aromatic triazole ring are expected in this region. These are often multiple bands of medium intensity.

-

C-N Stretch (1250 - 1350 cm⁻¹): The stretching vibrations of the single bonds between carbon and nitrogen in the ring will also give rise to absorptions in the fingerprint region.

-

C-H Bend (1375 - 1470 cm⁻¹): The bending vibrations of the C-H bonds in the methyl and methylene groups of the ethyl substituents will appear in this region.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).[4] The energy of the electron beam is typically high enough to cause the molecular ion to fragment into smaller, charged ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, which provides information about the molecular weight and structure of the compound.[4]

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the effluent from a gas chromatograph. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

Molecular Formula: C₆H₁₁N₃ Molecular Weight: 125.17 g/mol

| m/z | Proposed Fragment | Proposed Loss |

| 125 | [C₆H₁₁N₃]⁺• | Molecular Ion (M⁺•) |

| 110 | [C₅H₈N₃]⁺ | •CH₃ |

| 97 | [C₅H₉N₂]⁺ | N₂ |

| 96 | [C₄H₆N₃]⁺ | •C₂H₅ |

| 69 | [C₂H₅N₃]⁺• | C₂H₄ + C₂H₂ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion (m/z 125): The peak corresponding to the molecular weight of the compound should be observed. Its intensity will depend on the stability of the molecular ion.

-

Loss of a Methyl Radical (m/z 110): Fragmentation of an ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 110.

-

Loss of Dinitrogen (m/z 97): A common fragmentation pathway for triazoles is the elimination of a molecule of nitrogen (N₂).

-

Loss of an Ethyl Radical (m/z 96): Cleavage of the bond between the triazole ring and an ethyl group can result in the loss of an ethyl radical (•C₂H₅).

-

Ring Cleavage Fragments (e.g., m/z 69): Further fragmentation of the triazole ring can lead to various smaller charged species.

Caption: A plausible mass spectrometry fragmentation pathway for 3,5-diethyl-1H-1,2,4-triazole.

Synthesis of 3,5-diethyl-1H-1,2,4-triazole

A common method for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the reaction of a nitrile with hydrazine, often in the presence of a catalyst or under high temperature and pressure. An alternative and widely used laboratory synthesis involves the cyclization of an appropriate precursor. The Pellizzari reaction, for instance, involves the reaction of an amide with a hydrazide. For 3,5-diethyl-1H-1,2,4-triazole, a plausible synthesis would involve the reaction of propionitrile with hydrazine or the cyclization of N,N'-dipropionylhydrazine.

Illustrative Synthetic Protocol (Pellizzari-type Reaction)

-

Preparation of N,N'-dipropionylhydrazine: React propionic anhydride with hydrazine hydrate in an appropriate solvent (e.g., ethanol) under reflux.

-

Cyclization: Heat the resulting N,N'-dipropionylhydrazine at a high temperature (typically >200 °C), often in the presence of a dehydrating agent or a base, to effect cyclization and form the triazole ring.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 3,5-diethyl-1H-1,2,4-triazole based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their interpretations, offer a valuable resource for the identification and characterization of this and related 1,2,4-triazole derivatives. The provided experimental protocols serve as a practical guide for researchers in acquiring high-quality spectroscopic data.

References

-

Wikipedia contributors. (2024). Electron ionization. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

Sources

- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 2. photometrics.net [photometrics.net]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-diethyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-diethyl-1H-1,2,4-triazole. In the absence of definitive experimental spectra in publicly accessible literature, this document employs a predictive approach grounded in the analysis of close structural analogs, fundamental NMR principles, and computational chemistry insights. We will explore the anticipated spectral features, including chemical shifts, coupling constants, and the impact of tautomerism. Furthermore, this guide details best practices for sample preparation, data acquisition, and processing, tailored for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to serve as a robust framework for the structural elucidation and characterization of this and similar N-heterocyclic compounds.

Introduction: The Significance of 3,5-diethyl-1H-1,2,4-triazole

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticonvulsant properties. The specific substitution pattern of 3,5-diethyl-1H-1,2,4-triazole imparts unique physicochemical characteristics that are of significant interest in the development of novel therapeutic agents and functional materials. Accurate structural confirmation via NMR spectroscopy is a critical and indispensable step in the synthesis and characterization of such compounds, ensuring their identity, purity, and suitability for further investigation.

A pivotal aspect of the chemistry of 3,5-disubstituted-1H-1,2,4-triazoles is the phenomenon of tautomerism. The proton on the triazole ring can reside on different nitrogen atoms, leading to a dynamic equilibrium between tautomeric forms. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. Understanding and characterizing this tautomeric behavior is crucial, as it can significantly impact the molecule's biological activity and physical properties.

Predicted ¹H NMR Spectral Analysis

Due to the symmetrical nature of 3,5-diethyl-1H-1,2,4-triazole, a relatively simple ¹H NMR spectrum is anticipated. The molecule possesses a plane of symmetry, rendering the two ethyl groups chemically equivalent.

Expected Signals and Multiplicities:

-

-CH₂- (Methylene Protons): A quartet is predicted for the methylene protons of the ethyl groups. This is due to spin-spin coupling with the three adjacent methyl protons (n+1 rule, where n=3).

-

-CH₃ (Methyl Protons): A triplet is expected for the methyl protons, resulting from coupling with the two neighboring methylene protons (n+1 rule, where n=2).

-

N-H (Triazole Proton): A broad singlet is anticipated for the proton attached to the nitrogen of the triazole ring. The broadness of this signal is often a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange between tautomers.

Predicted Chemical Shifts (δ) and Coupling Constants (J):

To estimate the chemical shifts, we can draw parallels with the experimentally reported data for the closely related analog, 3,5-dimethyl-1H-1,2,4-triazole. For the dimethyl analog, the methyl protons appear around δ 2.3 ppm. The introduction of an additional methylene group in the diethyl derivative will slightly alter the electronic environment.

| Protons | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₂- | Quartet | ~ 2.7 - 2.9 | ~ 7.5 | The methylene group is directly attached to the electron-withdrawing triazole ring, leading to a downfield shift. |

| -CH₃ | Triplet | ~ 1.2 - 1.4 | ~ 7.5 | These protons are further from the heteroaromatic ring and thus appear more upfield. |

| N-H | Broad Singlet | ~ 13.0 - 15.0 | N/A | The acidic proton on the nitrogen of the triazole ring is highly deshielded and often exchanges, leading to a broad signal at a very downfield chemical shift. The exact position can be highly dependent on solvent and concentration.[1] |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also expected to be straightforward due to the molecule's symmetry.

Expected Signals:

-

Triazole Ring Carbons (C3 & C5): A single signal is predicted for the two equivalent carbon atoms of the triazole ring to which the ethyl groups are attached.

-

-CH₂- (Methylene Carbon): One signal is expected for the two equivalent methylene carbons.

-

-CH₃ (Methyl Carbon): One signal is anticipated for the two equivalent methyl carbons.

Predicted Chemical Shifts (δ):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 & C5 | ~ 160 - 165 | The carbon atoms within the heteroaromatic ring are significantly deshielded due to the presence of electronegative nitrogen atoms. |

| -CH₂- | ~ 20 - 25 | The methylene carbon is in the aliphatic region but is slightly deshielded by its proximity to the triazole ring. |

| -CH₃ | ~ 10 - 15 | The terminal methyl carbon will appear in the typical upfield aliphatic region. |

The Crucial Role of Tautomerism

For 3,5-disubstituted-1H-1,2,4-triazoles, a tautomeric equilibrium exists where the N-H proton can be located on different nitrogen atoms of the triazole ring. This dynamic exchange can influence the observed NMR spectra. In many cases, if the exchange is rapid on the NMR timescale, an averaged spectrum is observed. However, in some instances, particularly at low temperatures, it might be possible to observe distinct signals for the different tautomers. The choice of solvent can also significantly influence the position of this equilibrium.

Caption: Prototropic tautomerism in 3,5-diethyl-1H-1,2,4-triazole.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality NMR data for the structural elucidation of 3,5-diethyl-1H-1,2,4-triazole.

5.1. Sample Preparation

-

Material Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for N-heterocycles as it can help in observing the exchangeable N-H proton. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with shimming.

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

5.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Parameters:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a well-concentrated sample.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): Aim for an acquisition time of 2-4 seconds to ensure good resolution.

-

-

¹³C NMR Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

5.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Trustworthiness and Authoritative Grounding